molecular formula C5H11N3O2 B2698289 2-hydrazino-N-isopropyl-2-oxoacetamide CAS No. 362695-80-5

2-hydrazino-N-isopropyl-2-oxoacetamide

Cat. No.: B2698289
CAS No.: 362695-80-5
M. Wt: 145.162
InChI Key: KOBHAYJHXPTFMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-hydrazino-N-isopropyl-2-oxoacetamide typically involves the reaction of isopropylamine with hydrazine hydrate and ethyl oxalate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-hydrazino-N-isopropyl-2-oxoacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted and oxidized derivatives of this compound .

Scientific Research Applications

2-hydrazino-N-isopropyl-2-oxoacetamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-hydrazino-N-isopropyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in its action include the modulation of protein-protein interactions and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-hydrazino-N-isopropyl-2-oxoacetamide can be compared with similar compounds such as:

  • 2-hydrazino-2-oxoacetamide
  • N-isopropyl-2-oxoacetamide
  • 2-hydrazino-N-methyl-2-oxoacetamide

These compounds share similar structural features but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific isopropyl and hydrazino groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-3(2)7-4(9)5(10)8-6/h3H,6H2,1-2H3,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHAYJHXPTFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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